molecular formula C21H22ClNOS B11182001 2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11182001
M. Wt: 371.9 g/mol
InChI Key: AEPYVTOOQZMFPR-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a chlorophenyl group, a sulfanyl linkage, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenylsulfanyl intermediate, which is then reacted with a dihydroquinoline derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-1-phenylethanone
  • 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenylethanone

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is unique due to its combination of a chlorophenyl group and a dihydroquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClNOS

Molecular Weight

371.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C21H22ClNOS/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)23(19)20(24)13-25-17-8-6-16(22)7-9-17/h5-12H,13H2,1-4H3

InChI Key

AEPYVTOOQZMFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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